Compound Description: This compound serves as a starting point for the optimization of NK-3 receptor antagonists. While exhibiting activity as an NK-3 receptor antagonist, further modifications were explored to address potential metabolic instability of the ester moiety present in the initial compound. []
Relevance: This compound shares the core 2-phenylquinoline-4-carboxamide structure with the target compound, 2-(2-Methoxyphenyl)-N-(1-phenylpropyl)-4-quinolinecarboxamide. The key difference lies in the absence of a methoxy group on the phenyl ring at the 2-position of the quinoline core in Compound 14. []
Compound Description: This compound represents an early lead within the series of NK-3 receptor antagonists. Its ester moiety was identified as a potential site for metabolic instability, prompting further optimization efforts. []
Relevance: This compound maintains the same core structure as 2-(2-Methoxyphenyl)-N-(1-phenylpropyl)-4-quinolinecarboxamide with an ethyl ester group at the 4-position of the quinoline ring. The presence of the ester instead of the carboxamide group in the target compound highlights the exploration of different functionalities at that position. []
Compound Description: This compound emerged from the exploration of replacing the ester functionality in earlier compounds with smaller alkyl groups or a ketone. This modification aimed to improve metabolic stability while preserving the desired biological activity. []
Relevance: This compound is identical to the target compound, 2-(2-Methoxyphenyl)-N-(1-phenylpropyl)-4-quinolinecarboxamide, except for the absence of the methoxy group at the 2-phenyl ring of the quinoline moiety. This highlights the specific investigation into the impact of the methoxy substitution on the phenyl ring. []
Compound Description: This compound represents a significant lead compound within the series, demonstrating high potency and selectivity for the human neurokinin-3 (hNK-3) receptor. It exhibited favorable pharmacological properties in vitro and in vivo, indicating its potential as a pharmacological tool for studying the NK-3 receptor. []
Relevance: This compound shares the core 2-phenylquinoline-4-carboxamide structure with the target compound, 2-(2-Methoxyphenyl)-N-(1-phenylpropyl)-4-quinolinecarboxamide. The crucial difference lies in the presence of a hydroxyl group at the 3-position of the quinoline ring in SB 223412, a modification found to enhance binding affinity and selectivity. []
Compound Description: This compound also demonstrated high potency as an hNK-3 receptor antagonist, similar to SB 223412. The introduction of an amino group at the 3-position of the quinoline ring, similar to the hydroxyl group in SB 223412, highlights this position's importance in enhancing binding affinity. []
Compound Description: This compound served as a crucial intermediate in exploring the functionalization of the quinoline ring at the 3-position. The trimethylstannyl group enabled further derivatization via Stille coupling reactions. []
Relevance: Sharing the 2-phenylquinoline-4-carboxamide core with the target compound, 2-(2-Methoxyphenyl)-N-(1-phenylpropyl)-4-quinolinecarboxamide, this intermediate highlights the exploration of derivatization strategies at the 3-position of the quinoline ring. []
[¹¹C]SB 222200
Compound Description: This compound is a radiolabeled analogue of (S)-N-(1-Phenylpropyl)-3-methyl-2-phenylquinoline-4-carboxamide (SB 222200) synthesized for in vivo imaging studies of the NK-3 receptor using positron emission tomography. []
Relevance: While the exact structure of [¹¹C]SB 222200 is not specified, its description as a radiolabeled analogue of SB 222200 suggests a close structural similarity to the target compound, 2-(2-Methoxyphenyl)-N-(1-phenylpropyl)-4-quinolinecarboxamide. This connection highlights the interest in developing radiolabeled versions of these compounds for imaging studies, furthering our understanding of the NK-3 receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.